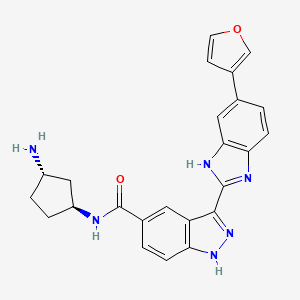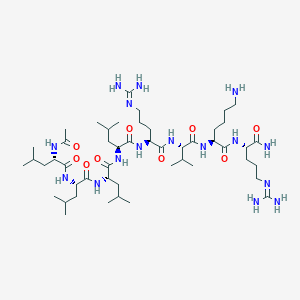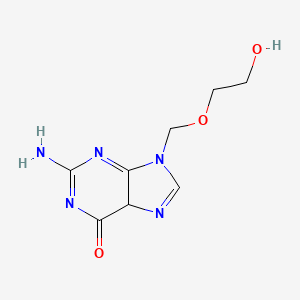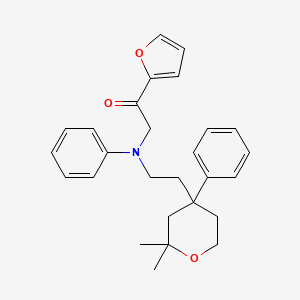
Rock-IN-D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rock-IN-D2 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). This compound is primarily used in scientific research to study the role of ROCK in various cellular processes. ROCK is involved in regulating the shape and movement of cells, and its inhibition has potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rock-IN-D2 is synthesized through a series of chemical reactions involving the formation of urea-based structures. The synthetic route typically involves the reaction of an amine with an isocyanate to form a urea linkage. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Rock-IN-D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Rock-IN-D2 has a wide range of scientific research applications, including:
Chemistry: Used to study the role of ROCK in various chemical reactions and pathways.
Biology: Employed in research on cell motility, cytoskeleton organization, and cell division.
Medicine: Investigated for its potential therapeutic applications in treating cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK .
Mecanismo De Acción
Rock-IN-D2 exerts its effects by selectively inhibiting ROCK. The inhibition of ROCK disrupts the signaling pathways involved in cell shape, movement, and proliferation. This inhibition is achieved through the binding of this compound to the active site of ROCK, preventing its interaction with downstream targets. The molecular targets and pathways involved include the RhoA/ROCK pathway, which plays a crucial role in regulating the cytoskeleton and cell motility .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Rock-IN-D2 include:
Y-27632: Another selective ROCK inhibitor used in research.
Fasudil: A ROCK inhibitor with therapeutic applications in treating cardiovascular diseases.
H-1152: A potent and selective ROCK inhibitor used in various research studies
Uniqueness of this compound
This compound is unique due to its high selectivity and potency as a ROCK inhibitor. This selectivity allows for more precise studies on the role of ROCK in various cellular processes without off-target effects. Additionally, this compound has shown promising results in preclinical studies, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H28N6O |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
1-benzyl-3-[2-[2-(dimethylamino)ethyl-methylamino]-4-(1H-pyrazol-4-yl)phenyl]urea |
InChI |
InChI=1S/C22H28N6O/c1-27(2)11-12-28(3)21-13-18(19-15-24-25-16-19)9-10-20(21)26-22(29)23-14-17-7-5-4-6-8-17/h4-10,13,15-16H,11-12,14H2,1-3H3,(H,24,25)(H2,23,26,29) |
Clave InChI |
UBZZFFAVFOEUFI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)C1=C(C=CC(=C1)C2=CNN=C2)NC(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid](/img/structure/B12369729.png)

![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)





![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)

![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)
